AG1024

Catalog No.
S549095
CAS No.
65678-07-1
M.F
C14H13BrN2O
M. Wt
305.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AG1024

CAS Number

65678-07-1

Product Name

AG1024

IUPAC Name

2-[(3-bromo-5-tert-butyl-4-hydroxyphenyl)methylidene]propanedinitrile

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

InChI

InChI=1S/C14H13BrN2O/c1-14(2,3)11-5-9(4-10(7-16)8-17)6-12(15)13(11)18/h4-6,18H,1-3H3

InChI Key

ABBADGFSRBWENF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

AG 1024, AG-1024, AG1024, tyrphostin AG 1024

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)C=C(C#N)C#N)Br)O

The exact mass of the compound Tyrphostin AG 1024 is 304.02113 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. It belongs to the ontological category of alkylbenzene in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AG1024 is a cell-permeable, reversible, and competitive tyrphostin that functions as a selective inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. It also demonstrates inhibitory activity against the highly homologous insulin receptor (IR), but with a significantly lower potency, establishing a distinct selectivity profile. This compound is frequently used as a tool compound in cancer research and cell signaling to probe pathways dependent on IGF-1R activation, such as cell proliferation and apoptosis, and to study the effects of dual IGF-1R/IR pathway modulation.

Substituting AG1024 with a seemingly similar compound introduces critical variables that can compromise experimental reproducibility and interpretation. Using a highly selective IGF-1R inhibitor, such as Picropodophyllin (PPP), eliminates the well-documented, moderate inhibitory effect on the insulin receptor (IR), which may be critical for the observed cellular phenotype in systems with IGF-1R/IR pathway crosstalk. Conversely, employing newer, more potent dual IGF-1R/IR inhibitors like Linsitinib (OSI-906) introduces a vastly different potency profile (nanomolar vs. micromolar), which can lead to distinct off-target effects and requires complete re-optimization of experimental protocols. The specific, quantitatively defined ~8-fold selectivity of AG1024 for IGF-1R over IR is a core feature, making it the appropriate tool for studies where this precise inhibitory ratio is desired or has been established in prior literature.

Defined Selectivity Profile: Quantified Preferential Inhibition of IGF-1R over IR

AG1024 demonstrates a clear and reproducible preference for the IGF-1 receptor over the insulin receptor. In kinase autophosphorylation assays, AG1024 inhibited IGF-1R with an IC50 of 7 µM, while inhibition of the insulin receptor required a significantly higher concentration, with a measured IC50 of 57 µM. This represents an approximate 8.1-fold greater potency for IGF-1R, a key quantitative parameter for experimental design.

Evidence DimensionInhibition of Receptor Autophosphorylation (IC50)
Target Compound Data7 µM (IGF-1R)
Comparator Or Baseline57 µM (Insulin Receptor)
Quantified Difference8.1-fold more potent against IGF-1R
ConditionsIn vitro kinase autophosphorylation assay using solubilized receptors.

This defined selectivity ratio allows for the targeted inhibition of IGF-1R while maintaining a known, lower level of engagement with the IR, which is critical for accurately interpreting studies on pathway crosstalk.

Processability Advantage: High Solubility in DMSO for Reliable Stock Preparation

AG1024 exhibits excellent solubility in dimethyl sulfoxide (DMSO), a standard laboratory solvent for preparing high-concentration stock solutions. Published data and technical datasheets consistently report solubility values of ≥50 mg/mL in DMSO, which corresponds to a concentration of over 160 mM. In contrast, the compound is practically insoluble in aqueous solutions like water or PBS.

Evidence DimensionSolubility
Target Compound Data≥50 mg/mL (≥163 mM) in DMSO
Comparator Or BaselineInsoluble in Water/PBS
Quantified DifferenceEnables high-concentration organic stock solutions not achievable in aqueous media.
ConditionsStandard laboratory temperature and pressure.

High solubility ensures the reliable and reproducible preparation of concentrated stocks, minimizing the volume of solvent added to experimental systems and preventing compound precipitation, which is a common source of assay failure.

Functional Differentiation from Hyper-Selective Inhibitors

AG1024 demonstrates biological activities that are distinct from those of hyper-selective IGF-1R inhibitors. In a study on coronaviral replication, treatment with 10 µM AG1024 resulted in an ~84% inhibition of TGEV activity and a significant reduction in JAK1 protein levels. In a direct comparison within the same study, Picropodophyllin (PPP), a selective IGF-1R inhibitor, failed to significantly inhibit viral activity or reduce JAK1 levels, indicating that the antiviral effect of AG1024 is mediated through a mechanism independent of direct IGF-1R inhibition.

Evidence DimensionInhibition of TGEV Viral Activity
Target Compound Data~84% inhibition at 10 µM
Comparator Or BaselinePicropodophyllin (PPP) showed no significant inhibition
Quantified DifferenceAG1024 is effective while the hyper-selective comparator is not.
ConditionsTGEV-infected Swine Testis (ST) cells.

This evidence proves that AG1024 has functional effects beyond its primary target, making it the correct choice over more selective compounds when the experimental goal is to explore these non-canonical pathways or when such effects may contribute to the desired phenotype.

Investigating IGF-1R and IR Signaling Crosstalk in Cancer Models

For research focused on dissecting the interplay between IGF-1R and IR pathways, the defined ~8:1 selectivity of AG1024 provides a unique advantage. It allows for dose-dependent inhibition of IGF-1R while introducing a measurable, secondary inhibition of IR at higher concentrations, enabling the study of pathway compensation and resistance mechanisms.

Reproducing and Building Upon Established Micromolar-Range Inhibition Protocols

When validating or extending research based on foundational studies of IGF-1R, AG1024 is the appropriate reagent. Its well-characterized effects in the low-to-mid micromolar range make it ideal for reproducing historical data without the need for extensive dose-response re-characterization that would be required for newer, nanomolar-potency inhibitors.

Screening for Non-Canonical Effects of Tyrphostin-Class Kinase Inhibitors

Based on evidence that its activity can be independent of IGF-1R inhibition, AG1024 is a suitable tool for exploring broader cellular effects. It can be used in screens to identify novel targets or pathways, such as the JAK1-mediated proteolysis pathway, that are modulated by this specific chemical scaffold but not by other, more targeted inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

304.02113 Da

Monoisotopic Mass

304.02113 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NF4XN6A8V9

Wikipedia

AG 1024

Dates

Last modified: 08-15-2023

Berberine induces ZIP14 expression and modulates zinc redistribution to protect intestinal mucosal barrier during polymicrobial sepsis

Yan He, Xiaoming Yuan, Hao Zuo, Xiangwei Li, Ying Sun, Aiwen Feng
PMID: 31351968   DOI: 10.1016/j.lfs.2019.116697

Abstract

The present study investigated if berberine might induce Zrt-Irt-like protein 14 (ZIP14) and affect zinc redistribution to protect intestinal barrier in sepsis.
Rodent model of sepsis was induced by cecal ligation and puncture (CLP). Plasma endotoxin was assayed by LAL test and plasma zinc was measured by flame atomic spectrophotometer. Gut mucosal permeability was determined by plasma FITC-dextran. Zinc content and ZIP14 mRNA in gut mucosa were assayed by spectrophotometer and qRT-PCR, respectively. Tight junction integrity of Caco-2 was evaluated by transepithelial electrical resistance (TEER). Tight junction (TJ) protein expression was detected by Western blotting.
Berberine and zinc gluconate pretreatment to CLP rats improved survival rate, reduced plasma endotoxin level, alleviated hypozincemia, increased zinc accumulation and ZIP14 mRNA expression in the intestinal mucosa. Berberine and zinc gluconate pretreatment decreased CLP-elicited intestinal hyperpermeability to FITC-dextran. These effects of berberine in vivo were abolished by AG1024. In vitro, lipopolysaccharide (LPS) repressed zinc transfer into Caco-2 cells exposed to zinc gluconate. Berberine and IGF-I treatment increased ZIP14 protein expression and promoted zinc transfer into Caco-2 cells exposed to zinc gluconate plus LPS. Berberine treatment induced TJ protein (claudin-1 and occludin) and raised TEER in LPS-treated Caco-2 cells. These effects of berberine in vitro were partially inhibited by ZIP14 siRNA.
The present study reveals that berberine induces ZIP14 expression and affects zinc re- distribution to protect intestinal barrier in sepsis, which is partially linked with the activation of IGF-I signaling.


Insulin-like growth factor binding protein 4 inhibits proliferation of bone marrow mesenchymal stem cells and enhances growth of neurospheres derived from the stem cells

Huiwen Li, Shukui Yu, Fei Hao, Xiaohong Sun, Junpeng Zhao, Qunyuan Xu, Deyi Duan
PMID: 30028031   DOI: 10.1002/cbf.3353

Abstract

Insulin-like growth factor binding protein 4 (IGFBP-4) was reported to trigger cellular senescence and reduce cell growth of bone marrow mesenchymal stem cells (BMSCs), but its contribution to neurogenic differentiation of BMSCs remains unknown. In the present study, BMSCs were isolated from the femur and tibia of young rats to investigate effects of IGFBP-4 on BMSC proliferation and growth of neurospheres derived from BMSCs. Bone marrow mesenchymal stem cell proliferation was assessed using CCK-8 after treatment with IGFBP-4 or blockers of IGF-IR and β-catenin. Phosphorylation levels of Akt, Erk, and p38 in BMSCs were analysed by Western blotting. Bone marrow mesenchymal stem cells were induced into neural lineages in NeuroCult medium; the number and the size of BMSC-derived neurospheres were counted after treatment with IGFBP-4 or the blockers. It was shown that addition of IGFBP-4 inhibited BMSC proliferation and immunodepletion of IGFBP-4 increased the proliferation. The blockade of IGF-IR with AG1024 increased BMSC proliferation and reversed IGFBP-4-induced proliferation inhibition; however, blocking of β-catenin with FH535 did not. p-Erk was significantly decreased in IGFBP-4-treated BMSCs. IGFBP-4 promoted the growth of neurospheres derived from BMSCs, as manifested by the increases in the number and the size of the derived neurospheres. Both AG1024 and FH535 inhibited the formation of NeuroCult-induced neurospheres, but FH535 significantly inhibited the growth of neurospheres in NeuroCult medium with EGF, bFGF, and IGFBP-4. The data suggested that IGFBP-4 inhibits BMSC proliferation through IGF-IR pathway and promotes growth of BMSC-derived neurospheres via stabilizing β-catenin.


Regulation of Hippo-YAP signaling by insulin-like growth factor-1 receptor in the tumorigenesis of diffuse large B-cell lymphoma

Xiangxiang Zhou, Na Chen, Hongzhi Xu, Xiaoming Zhou, Jianhong Wang, Xiaosheng Fang, Ya Zhang, Ying Li, Juan Yang, Xin Wang
PMID: 32546241   DOI: 10.1186/s13045-020-00906-1

Abstract

Hippo-Yes-associated protein (YAP) signaling is a key regulator of organ size and tumorigenesis, yet the underlying molecular mechanism is still poorly understood. At present, the significance of the Hippo-YAP pathway in diffuse large B-cell lymphoma (DLBCL) is ill-defined.
The expression of YAP in DLBCL was determined in public database and clinical specimens. The effects of YAP knockdown, CRISPR/Cas9-mediated YAP deletion, and YAP inhibitor treatment on cell proliferation and the cell cycle were evaluated both in vitro and in vivo. RNA sequencing was conducted to detect dysregulated RNAs in YAP-knockout DLBCL cells. The regulatory effects of insulin-like growth factor-1 receptor (IGF-1R) on Hippo-YAP signaling were explored by targeted inhibition and rescue experiments.
High expression of YAP was significantly correlated with disease progression and poor prognosis. Knockdown of YAP expression suppressed cell proliferation and induced cell cycle arrest in DLBCL cells. Verteporfin (VP), a benzoporphyrin derivative, exerted an anti-tumor effect by regulating the expression of YAP and the downstream target genes, CTGF and CYR61. In vitro and in vivo studies revealed that deletion of YAP expression with a CRISPR/Cas9 genome editing system significantly restrained tumor growth. Moreover, downregulation of IGF-1R expression led to a remarkable decrease in YAP expression. In contrast, exposure to IGF-1 promoted YAP expression and reversed the inhibition of YAP expression induced by IGF-1R inhibitors.
Our study highlights the critical role of YAP in the pathogenesis of DLBCL and uncovers the regulatory effect of IGF-1R on Hippo-YAP signaling, suggesting a novel therapeutic strategy for DLBCL.


Integrin and autocrine IGF2 pathways control fasting insulin secretion in β-cells

Caroline Arous, Maria Luisa Mizgier, Katharina Rickenbach, Michel Pinget, Karim Bouzakri, Bernhard Wehrle-Haller
PMID: 32934005   DOI: 10.1074/jbc.RA120.012957

Abstract

Elevated levels of fasting insulin release and insufficient glucose-stimulated insulin secretion (GSIS) are hallmarks of diabetes. Studies have established cross-talk between integrin signaling and insulin activity, but more details of how integrin-dependent signaling impacts the pathophysiology of diabetes are needed. Here, we dissected integrin-dependent signaling pathways involved in the regulation of insulin secretion in β-cells and studied their link to the still debated autocrine regulation of insulin secretion by insulin/insulin-like growth factor (IGF) 2-AKT signaling. We observed for the first time a cooperation between different AKT isoforms and focal adhesion kinase (FAK)-dependent adhesion signaling, which either controlled GSIS or prevented insulin secretion under fasting conditions. Indeed, β-cells form integrin-containing adhesions, which provide anchorage to the pancreatic extracellular matrix and are the origin of intracellular signaling via FAK and paxillin. Under low-glucose conditions, β-cells adopt a starved adhesion phenotype consisting of actin stress fibers and large peripheral focal adhesion. In contrast, glucose stimulation induces cell spreading, actin remodeling, and point-like adhesions that contain phospho-FAK and phosphopaxillin, located in small protrusions. Rat primary β-cells and mouse insulinomas showed an adhesion remodeling during GSIS resulting from autocrine insulin/IGF2 and AKT1 signaling. However, under starving conditions, the maintenance of stress fibers and the large adhesion phenotype required autocrine IGF2-IGF1 receptor signaling mediated by AKT2 and elevated FAK-kinase activity and ROCK-RhoA levels but low levels of paxillin phosphorylation. This starved adhesion phenotype prevented excessive insulin granule release to maintain low insulin secretion during fasting. Thus, deregulation of the IGF2 and adhesion-mediated signaling may explain dysfunctions observed in diabetes.


[Co-culture with umbilical cord mesenchymal stem cells promotes the synthesis and mechnism of milk protein in bovine mammary epithelial cells]

Yankun Zhao, Wei Shao, Chenglong Luo, Kaile Wu, Xiong Yu
PMID: 29762986   DOI:

Abstract

To explore the possible mechanism of umbilical cord mesenchymal stem cels( UCMSCs) regulating milk protein synthesis in bovine mammary gland epithelial cells( BMECs).
UCMSCs and BMECs were co-cultured by double-chamber TranswellTM,and other BMECs were cultured alone as a control group. Insulin like growth factor 1 receptor( IGF-1R) inhibitor AG1024 was used to treat cells. IGF-1,β casein( CSN2) and κ casein( CSN3) content in the supernatants were determined by ELISA; the relative expression abundance of Janus kinase and signal transducer and activator of transcription factor( JAK / STAT) signaling pathway-related genes were detected by quantitative real-time PCR( qRT-PCR); and after the cells were treated with JAK2 signal blocker AG490,qRT-PCR was performed to test the relative expression abundance of CSN2 and CSN3 mRNAs.
CSN2, CSN3 synthetic quantity, and the relative expression abundance of CSN2,CSN3,JAK2,STAT5,E74-like ETS transcription factor 5( ELF5) mRNAs of the co-culture group were significantly higher than those of the control group. After treated with AG1024,the co-culture group showed remarkably decreased CSN2,CSN3 synthesis in BMECs as wel as the decreased relative expression abundance of CSN2,CSN3,JAK2,STAT5,ELF5 mRNAs. After blocked with AG490,the relative expression abundance of CSN2 and CSN3 mRNAs were reduced significantly in the co-culture group. In addition,the expressions of CSN2 and CSN3 mRNAs were inhibited significantly when both AG1024 and AG490 were supplemented.
UCMSCs can mediate JAK2 / STAT5 signaling pathwayvia IGF-1,and increase the expressions of milk protein synthesis key genes in BMECs,thus promoteing the synthesis of milk protein.


Activation of IGF-1/IGFBP-3 signaling by berberine improves intestinal mucosal barrier of rats with acute endotoxemia

Yan He, Xiaoming Yuan, Guangrong Zhou, Aiwen Feng
PMID: 29154866   DOI: 10.1016/j.fitote.2017.11.012

Abstract

Insulin-like growth factor I (IGF-I) and binding protein 3 (IGFBP-3) play a role in the maintenance of gut mucosal barrier function. Nevertheless, IGF-I/IGFBP-3 and tight junction protein (TJP) expression in small intestinal mucosa are often impaired during endotoxemia. In this model of acute endotoxemia, the regulatory effect of berberine on IGF-I/IGFBP-3 and TJP expression in ileal mucosa was evaluated. The findings revealed systemic injection of lipopolysaccharide (LPS) suppressed mRNA and protein expression of IGF-I and IGFBP-3, but berberine ameliorated their production. LPS injection inhibited occludin and claudin-1 protein generation, and this inhibitory effect of LPS was abolished by berberine. Inhibition of IGF-I/IGFBP-3 signaling by AG1024 or siRNAs reduced berberine-induced occludin and claudin-1 production. Additionally, GW9662 was found to repress berberine-induced IGF-I/IGFBP-3 expression, indicating of a cross-link between PPARγ and IGF-I/IGFBP-3 axis.


Activation of insulin-like growth factor 1 receptor participates downstream of GPR30 in estradiol-17β-D-glucuronide-induced cholestasis in rats

Ismael R Barosso, Gisel S Miszczuk, Nadia Ciriaci, Romina B Andermatten, Paula M Maidagan, Valeria Razori, Diego R Taborda, Marcelo G Roma, Fernando A Crocenzi, Enrique J Sánchez Pozzi
PMID: 29090346   DOI: 10.1007/s00204-017-2098-3

Abstract

Estradiol-17β-D-glucuronide (E17G), through the activation of different signaling proteins, induces acute endocytic internalization of canalicular transporters in rat, including multidrug resistance-associated protein 2 (Abcc2) and bile salt export pump (Abcb11), generating cholestasis. Insulin-like growth factor 1 receptor (IGF-1R) is a membrane-bound tyrosine kinase receptor that can potentially interact with proteins activated by E17G. The aim of this study was to analyze the potential role of IGF-1R in the effects of E17G in isolated perfused rat liver (IPRL) and isolated rat hepatocyte couplets. In vitro, IGF-1R inhibition by tyrphostin AG1024 (TYR, 100 nM), or its knock-down with siRNA, strongly prevented E17G-induced impairment of Abcc2 and Abcb11 function and localization. The protection by TYR was not additive to that produced by wortmannin (PI3K inhibitor, 100 nM), and both protections share the same dependency on microtubule integrity, suggesting that IGF-1R shared the signaling pathway of PI3K/Akt. Further analysis of the activation of Akt and IGF-1R induced by E17G indicated a sequence of activation GPR30-IGF-1R-PI3K/Akt. In IPRL, an intraportal injection of E17G triggered endocytosis of Abcc2 and Abcb11, and this was accompanied by a sustained decrease in the bile flow and the biliary excretion of Abcc2 and Abcb11 substrates. TYR did not prevent the initial decay, but it greatly accelerated the recovery to normality of these parameters and the reinsertion of transporters into the canalicular membrane. In conclusion, the activation of IGF-1R is a key factor in the alteration of canalicular transporter function and localization induced by E17G, and its activation follows that of GPR30 and precedes that of PI3K/Akt.


Tescalcin/c-Src/IGF1Rβ-mediated STAT3 activation enhances cancer stemness and radioresistant properties through ALDH1

Jei Ha Lee, Soo Im Choi, Rae Kwon Kim, Eun Wie Cho, In Gyu Kim
PMID: 30013043   DOI: 10.1038/s41598-018-29142-x

Abstract

Tescalcin (TESC; also known as calcineurin B homologous protein 3, CHP3) has recently reported as a regulator of cancer progression. Here, we showed that the elevation of TESC in non-small cell lung cancer (NSCLC) intensifies epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) properties, consequently enhancing the cellular resistance to γ-radiation. TESC expression and the phosphorylation (consequent activation) of signal transducer and activator of transcription 3 (STAT3) were upregulated in CSC-like ALDH1
cells than in ALDH1
cells sorted from A549 NSCLC cells. Knockdown of TESC suppressed CSC-like properties as well as STAT3 activation through inhibition of insulin-like growth factor 1 receptor (IGF1R), a major signaling pathway of lung cancer stem cells. TESC activated IGF1R by the direct recruitment of proto-oncogene tyrosine kinase c-Src (c-Src) to IGF1Rβ complex. Treatment of IGF1R inhibitor, AG1024, also suppressed c-Src activation, implicating that TESC mediates the mutual activation of c-Src and IGF1R. STAT3 activation by TESC/c-Src/IGF1R signaling pathway subsequently upregulated ALDH1 expression, which enhanced EMT-associated CSC-like properties. Chromatin immunoprecipitation and luciferase assay demonstrated that STAT3 is a potential transcription activator of ALDH1 isozymes. Ultimately, targeting TESC can be a potential strategy to overcome therapeutic resistance in NSCLC caused by augmented EMT and self-renewal capacity.


Genistein and AG1024 synergistically increase the radiosensitivity of prostate cancer cells

Qisheng Tang, Jianjun Ma, Jinbo Sun, Longfei Yang, Fan Yang, Wei Zhang, Ruixiao Li, Lei Wang, Yong Wang, He Wang
PMID: 29901146   DOI: 10.3892/or.2018.6468

Abstract

Radiosensitivity of prostate cancer (PCa) cells promotes the curative treatment for PCa. The present study was designed to investigate the synergistic effect of genistein and AG1024 on the radiosensitivity of PCa cells. The optimal X‑irradiation dose (4 Gy) and genistein concentration (30 µM) were selected by using the CCK‑8 assay. Before X‑irradiation (4 Gy), PC3 and DU145 cells were treated with genistein (30 µM), AG1024 (10 µM) and their combination. All treatments significantly reduced cell proliferation and enhanced cell apoptosis. Using flow cytometric analysis, we found that genistein arrested the cell cycle at S phase and AG1024 arrested the cell cycle at G2/M phase. Genistein treatment suppressed the homologous recombination (HRR) and the non‑homologous end joining (NHEJ) pathways by inhibiting the expression of Rad51 and Ku70, and AG1024 treatment only inhibited the NHEJ pathway via the inactivation of Ku70 as detected by western blot analysis. Moreover, the combination treatment with genistein and AG1024 more effectively radiosensitized PCa cells than single treatments by suppressing cell proliferation, enhancing cell apoptosis and inactivating the HRR and NHEJ pathways. In vivo experiments demonstrated that animals receiving the combination treatment with genistein and AG1024 displayed obviously decreased tumor volume compared with animals treated with single treatment with either genistein or AG1024. We conclude that the combination of genistein (30 µM) and AG1024 (10 µM) exhibited a synergistic effect on the radiosensitivity of PCa cells by suppressing the HRR and NHEJ pathways.


Synergistic action of dual IGF1/R and MEK inhibition sensitizes childhood acute lymphoblastic leukemia (ALL) cells to cytotoxic agents and involves downregulation of STAT6 and PDAP1

Victoria J Weston, Wenbin Wei, Tatjana Stankovic, Pamela Kearns
PMID: 29656114   DOI: 10.1016/j.exphem.2018.04.002

Abstract

Heterogeneous upregulation of multiple prosurvival pathways underlies resistance to damage-induced apoptosis in acute lymphoblastic leukemia (ALL) cells despite normal p53 responses. Here, we show that the dual combination of insulin-like growth factor 1 (IGF1)/IGF1 receptor (IGF1/R) and mitogen-activated protein kinase/extracellular signal-regulated kinase (ERK) kinase (MEK) inhibition using AG1024 + U0126 can sensitize apoptosis-resistant ALL cells to ionizing radiation-induced DNA damage irrespective of effect of single pathway inhibition in vitro. This AG1024 + U0126 combination also significantly potentiates the ability of the core chemotherapy compounds vincristine, dexamethasone, and daunorubicin to kill ALL cells in vitro. Evidence of the synergistic action of AG1024 + U0126 in samples with variable basal levels of phosphorylated IGF1/Rβ and ERK1/2 suggested additional targets of this drug combination. Consistent with this, gene expression profiling identified 32 "synergy genes" differentially targeted by IGF1/R + MEK inhibition and, among these, Signal transducer and activator of transcription 6 (STAT6) and platelet-derived growth factor-associated protein 1 (PDAP1) were the most differentially downregulated cluster. Pearson correlation analysesrevealed that STAT6 and PDAP1 display significant expression codependency and a common expression pattern linked with other key "synergy" genes, supporting their predicted role in an STAT6-ERK-nuclear factor kappa beta (NF-κB) network. Knockdown studies revealed that loss of STAT6, but not PDAP1, impinges on the cell cycle, causing reduced numbers of viable cells. In combination with daunorubicin, STAT6 loss has an additive effect on cell killing, whereas PDAP1 loss is synergistic, indicating an important role of PDAP1 in the cellular response to this anthracycline. Inhibition of STAT6 or PDAP1 may therefore represent a potential novel therapeutic strategy for resistant ALL by enhancing sensitivity to chemotherapy.


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